molecular formula C7H7N5O B1484576 4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol CAS No. 2090173-69-4

4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

Cat. No. B1484576
CAS RN: 2090173-69-4
M. Wt: 177.16 g/mol
InChI Key: AUJGBAWAYKZHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of “4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol” is unique and allows for various applications in scientific research. It is a versatile material used in drug discovery and synthesis of novel compounds.


Chemical Reactions Analysis

Imidazole is a key component in the development of new drugs . It has a broad range of chemical and biological properties, making it an important synthon in drug development .

Scientific Research Applications

Antitumor Agents

Research has led to the development of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents. These compounds, through mitotic inhibition, show significant antitumor activity in mice. The synthesis of these compounds involves cyclization of 4-(substituted amino)-5,6-diaminopyridines, indicating their role in the accumulation of cells at mitosis and exploring their biological activity as less active compared to known agents but with a significant focus on antitumor potential (C. Temple et al., 1987).

Anti-HIV Activity

A series of substituted imidazo[1,5-b]pyridazines were prepared and evaluated for their activity against HIV-1 reverse transcriptase (RT) and infected MT-4 cells. These studies proposed key features for interaction with RT, including hydrogen-bond acceptor and aromatic pi-orbital bonding, with certain compounds showing exceptional activity against HIV-1 RT. This highlights the compound's potential utility in HIV-1 treatment (D. Livermore et al., 1993).

Cardiotonic Activity

The synthesis and evaluation of 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones for positive inotropic activity have been explored. These compounds, particularly the 1H-imidazol-4-yl regioisomers, were found to be potent positive inotropic agents, indicating their potential use in cardiac therapeutic applications (I. Sircar et al., 1986).

Additional Research Applications

Further applications include the synthesis of new divergent and efficient substituted 2-aminoimidazoles from 2-aminopyrimidines (Denis S Ermolat'ev & E. V. Van der Eycken, 2008), and the development of imidazo[4,5‐d]pyridazine nucleosides for potential antiviral activities (R. Gagnier et al., 1984).

properties

IUPAC Name

5-amino-3-imidazol-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-5-3-6(10-11-7(5)13)12-2-1-9-4-12/h1-4H,(H2,8,10)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJGBAWAYKZHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 2
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 3
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 4
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 5
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol
Reactant of Route 6
Reactant of Route 6
4-amino-6-(1H-imidazol-1-yl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.